5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Benzodioxin Moiety: This step involves the reaction of a suitable precursor with a benzodioxin derivative under specific conditions.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxin moiety.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be explored for its potential in creating new materials with unique properties.
Biology
Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes.
Cell Signaling: It may affect various cell signaling pathways, making it a candidate for research in cell biology.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases like cancer or infections.
Diagnostics: It could be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: The compound might be explored for its potential as a pesticide or herbicide.
Pharmaceuticals: It could be used in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzodioxin Derivatives: Compounds with the benzodioxin moiety are often studied for their pharmacological properties.
Fluorobenzyl Compounds: These compounds are known for their use in medicinal chemistry due to the presence of the fluorine atom, which can enhance biological activity.
Uniqueness
The uniqueness of 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c19-12-3-1-11(2-4-12)10-24-17(20)16(22-23-24)18(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUURJPYALOZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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